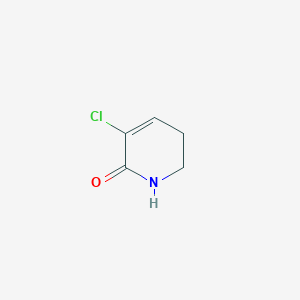

3-Chloro-5,6-dihydropyridin-2(1H)-one

Description

The Significance of the Dihydropyridinone Core in Contemporary Organic Chemistry

The dihydropyridinone scaffold is a privileged heterocyclic motif of significant interest in organic and medicinal chemistry. nih.govmdpi.com These structures are integral components of numerous biologically active natural products and synthetic molecules with a wide array of therapeutic properties. mdpi.com The versatility of the dihydropyridinone core allows it to serve as a crucial building block for the synthesis of more complex molecular architectures, such as piperidine (B6355638) and indole (B1671886) alkaloids. nih.govusu.edursc.org

The dihydropyridine (B1217469) framework, from which dihydropyridinones are derived, is found in a variety of approved drugs, highlighting its importance in pharmaceutical research. rsc.orgnih.gov Dihydropyridinone derivatives have been investigated for a range of biological activities. mdpi.comresearchgate.net For instance, certain derivatives are explored as P2X7 inhibitors for inflammatory and neurological disorders, while others show potential as ROCK1 inhibitors for hypertension. mdpi.com The adaptability of the dihydropyridinone ring system makes it a valuable scaffold for modification, enabling chemists to fine-tune the properties of target molecules. frontiersin.org

Structural Context of 3-Chloro-5,6-dihydropyridin-2(1H)-one within the Dihydropyridinone Class

3-Chloro-5,6-dihydropyridin-2(1H)-one is a specific member of the dihydropyridinone family. Its structure features a six-membered lactam (a cyclic amide) ring containing one double bond. A chlorine atom is substituted at the C3 position, adjacent to the carbonyl group. The "(1H)" designation indicates that the nitrogen atom at position 1 is bonded to a hydrogen, meaning it is unsubstituted.

This compound can be distinguished from other well-studied dihydropyridinones, such as 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, which has a nitrophenyl group attached to the nitrogen atom. achemblock.comechemi.comchemicalbook.com The absence of a substituent at the N1 position in 3-Chloro-5,6-dihydropyridin-2(1H)-one makes it a simpler, fundamental scaffold within this class of compounds and a potentially versatile intermediate for further chemical elaboration. bldpharm.com

Chemical Data for 3-Chloro-5,6-dihydropyridin-2(1H)-one

| Property | Value |

|---|---|

| CAS Number | 207976-92-9 |

| Molecular Formula | C₅H₆ClNO |

| Molecular Weight | 131.56 g/mol |

| InChIKey | MDCPVYOIYISUFL-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases. bldpharm.comcymitquimica.com

Current Research Landscape and Academic Trajectories of Dihydropyridinone Derivatives

The synthesis of dihydropyridinones is an active area of chemical research, with a focus on developing efficient, sustainable, and versatile methodologies. frontiersin.org Modern synthetic strategies often employ multicomponent reactions (MCRs), such as the Biginelli and Hantzsch reactions, which allow for the construction of complex molecules in a single step from simple precursors. frontiersin.orgresearchgate.netnih.govsemanticscholar.org

Recent advancements include the use of novel catalysts to improve reaction yields and selectivity. These include heterogeneous catalysts, nanomaterials, and green catalysts, which align with the principles of sustainable chemistry by being reusable and minimizing waste. frontiersin.orgrsc.org Domino reactions and phase transfer catalysis are also being explored to create dihydropyridinone derivatives under mild conditions. mdpi.comresearchgate.net

The primary academic trajectory for dihydropyridinone research is its application as a synthetic intermediate. nih.govusu.edu The functional groups on the dihydropyridinone ring can be readily modified, making it a valuable precursor for a diverse range of other heterocyclic compounds. nih.govmdpi.com For example, a notable derivative, 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, serves as a key intermediate in the synthesis of the anticoagulant drug Apixaban. chemicalbook.comwjpsonline.com Research continues to focus on leveraging the reactivity of the dihydropyridinone core to access new molecular scaffolds for potential use in drug discovery and materials science. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1H-pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCPVYOIYISUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623730 | |

| Record name | 3-Chloro-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207976-92-9 | |

| Record name | 3-Chloro-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 5,6 Dihydropyridin 2 1h One and Analogous 5,6 Dihydropyridin 2 1h Ones

Strategic Approaches to Dihydropyridinone Ring System Construction

The construction of the 5,6-dihydropyridin-2(1H)-one ring system has been approached through various innovative cyclization strategies. These methods offer diverse entry points to this heterocyclic core, each with its own set of advantages regarding substrate scope, regioselectivity, and stereocontrol.

Intramolecular Wittig Cyclization Protocols for Dihydropyridin-2(1H)-one Synthesis

The intramolecular Wittig reaction provides a powerful and diastereospecific method for the synthesis of 5,6-dihydropyridin-2(1H)-ones. nih.gov This approach typically involves the cyclization of N-(3-oxoalkyl)amides. nih.gov The general strategy commences with the preparation of N-(3-oxoalkyl)chloroacetamides, which are then converted to their corresponding triphenylphosphonium salts. nih.gov Treatment of these salts with a base, such as sodium methoxide, induces an intramolecular Wittig cyclization to furnish the desired 5,6-dihydropyridin-2(1H)-one ring system with high yields. nih.gov

A key advantage of this methodology is its diastereospecificity, particularly when using chiral N-(3-oxoalkyl)amides, which can be prepared through various established synthetic methods, including diastereo- and enantioselective approaches. nih.gov This makes the intramolecular Wittig cyclization a valuable tool for the synthesis of chiral dihydropyridinone derivatives.

| Starting Material | Product | Yield (%) |

| N-(3-Oxoalkyl)chloroacetamide derivative | 5,6-Dihydropyridin-2(1H)-one derivative | High |

Table 1: Representative yields for the synthesis of 5,6-dihydropyridin-2(1H)-ones via intramolecular Wittig cyclization.

N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Reactions for Dihydropyridinone Scaffolds

N-Heterocyclic carbene (NHC) catalysis has emerged as a versatile tool for the construction of a wide array of heterocyclic compounds, including dihydropyridinone scaffolds. rsc.org NHC-catalyzed [3+3] annulation reactions between α,β-unsaturated aldehydes or α-bromoenals and various nitrogen-containing three-carbon synthons have been successfully developed for the synthesis of substituted dihydropyridin-2-ones. rsc.org

In a typical reaction, the NHC catalyst activates the aldehyde substrate to form a reactive intermediate, such as a homoenolate equivalent, which then undergoes a cascade reaction with a suitable partner. rsc.org For instance, the reaction of α-bromoenals with β-nitro enamines or 5-aminoisoxazoles under NHC catalysis provides access to nitro-containing dihydropyridin-2-ones and dihydroisoxazolo[5,4-b]pyridin-6-ones, respectively. rsc.org These methods are often characterized by mild reaction conditions and the ability to generate complex molecular architectures in a single step. Furthermore, the use of chiral NHC catalysts has enabled the development of highly enantioselective annulation reactions, affording chiral dihydropyridinone derivatives with excellent stereocontrol. rsc.org

| NHC Precursor | Substrate 1 | Substrate 2 | Product |

| Azolium salt | α-Bromoenal | β-Nitro enamine | Nitro-containing dihydropyridin-2-one |

| Chiral azolium salt | Enals | 2-Aminomaleate derivatives | Dihydropyridinone with C-N axial and point chirality |

Table 2: Examples of NHC-catalyzed annulation reactions for the synthesis of dihydropyridinone derivatives.

Intramolecular Knoevenagel Condensation for Regioselective Dihydropyridin-2(1H)-one Formation

The intramolecular Knoevenagel condensation represents a direct and regioselective route to 5,6-dihydropyridin-2(1H)-ones. nih.gov This reaction involves the cyclization of a precursor containing both an active methylene (B1212753) group and a carbonyl functionality. wikipedia.org The Knoevenagel condensation is fundamentally a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a carbon-carbon double bond. wikipedia.org

A divergent synthesis of 5,6- and 3,6-dihydropyridin-2(1H)-one from a common precursor has been reported, showcasing the utility of intramolecular Knoevenagel condensation. nih.gov The regioselectivity of the cyclization can be controlled by the reaction conditions, allowing for the selective formation of either the 5,6- or 3,6-dihydropyridin-2(1H)-one isomer. nih.gov This method offers an environmentally friendly approach to these heterocycles, often proceeding under mild conditions. nih.gov

| Precursor | Product | Regioselectivity |

| Methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)alkylamino)-3-oxopropanoate | 5,6-Dihydropyridin-2-one and 3,6-Dihydropyridin-2-one | Condition-dependent |

Table 3: Regioselective synthesis of dihydropyridin-2-ones via intramolecular Knoevenagel condensation.

Gold(I)-Catalyzed Cyclization Processes in Dihydropyridinone Synthesis

Gold(I) catalysis has proven to be a powerful tool for the cyclization of ynamides, providing efficient access to dihydropyridinone scaffolds. nih.gov Gold(I) complexes are highly effective in activating carbon-carbon triple bonds towards nucleophilic attack. nih.gov In the context of dihydropyridinone synthesis, gold(I)-catalyzed hydrative cyclization of N-propargyl-ynamides has been developed. researchgate.net This reaction proceeds via a 6-endo-dig cyclization pathway to afford N-tosyl-3,6-dihydropyridin-2(1H)-ones in good yields. researchgate.net

The use of chiral diphosphine ligands in conjunction with gold(I) catalysts has enabled the first enantioselective variant of this hydrative cyclization, yielding chiral dihydropyridinones with high levels of stereocontrol. researchgate.net This methodology highlights the potential of gold catalysis for the asymmetric synthesis of these important heterocycles.

| Catalyst System | Substrate | Product | Enantiomeric Ratio (up to) |

| Bis-gold(I) complexes of chiral diphosphines | N-propargyl-ynamide | N-Tosyl-3,6-dihydropyridin-2(1H)-one | 94:6 |

Table 4: Enantioselective Gold(I)-catalyzed hydrative cyclization for dihydropyridinone synthesis.

Multicomponent Reaction (MCR) Strategies Towards Dihydropyridinone Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including dihydropyridinone derivatives. The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR, and modern variations have expanded the scope and utility of this strategy. researchgate.net These one-pot reactions allow for the formation of multiple bonds in a single operation, often from simple and readily available starting materials. researchgate.net

For instance, the four-component reaction of an aldehyde, an active methylene compound, an amine, and a β-ketoester can provide access to highly substituted dihydropyridines. researchgate.net The development of new MCRs continues to provide access to structurally diverse dihydropyridinone libraries, which are valuable for the discovery of new bioactive compounds. researchgate.net While direct MCR synthesis of 3-chloro-5,6-dihydropyridin-2(1H)-one is not prominently reported, the general MCR strategies provide a powerful platform for the synthesis of analogous structures.

Enantioselective Synthesis of Chiral Dihydropyridinones

The development of enantioselective methods for the synthesis of chiral dihydropyridinones is of significant importance due to the stereospecific nature of many biological interactions. Several of the methodologies discussed above have been adapted for asymmetric synthesis.

Chiral N-heterocyclic carbene (NHC) catalysts have been successfully employed in [3+3] annulation reactions to produce chiral dihydropyridinones with high enantioselectivity. rsc.org Similarly, the use of chiral diphosphine ligands in gold(I)-catalyzed cyclizations of N-propargyl-ynamides has afforded enantioenriched dihydropyridinones. researchgate.net

Another notable approach involves the use of chiral isothiourea catalysts in a Michael addition-lactamization cascade reaction. nih.gov This method allows for the synthesis of 3,5,6-substituted dihydropyridinones with high enantioselectivity (typically >90% ee) from arylacetic acids and 2-N-tosyliminoacrylates. nih.gov The resulting chiral dihydropyridinones can serve as versatile building blocks for the synthesis of more complex chiral molecules. nih.gov

| Catalytic System | Reaction Type | Product | Enantioselectivity (ee) |

| Chiral NHC | [3+3] Annulation | Chiral dihydropyridinone | High |

| Chiral Diphosphine-Gold(I) | Hydrative Cyclization | Chiral N-tosyl-3,6-dihydropyridin-2(1H)-one | Up to 94:6 er |

| Chiral Isothiourea | Michael addition-lactamization | Chiral 3,5,6-substituted dihydropyridinone | >90% |

Table 5: Overview of enantioselective methods for the synthesis of chiral dihydropyridinones.

Green Chemistry Principles in Dihydropyridinone Synthesis

The growing emphasis on environmental responsibility within the chemical industry has propelled the integration of green chemistry principles into the synthesis of pharmaceuticals and their intermediates. nih.govmdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com The synthesis of 5,6-dihydropyridin-2(1H)-ones, including the titled compound 3-Chloro-5,6-dihydropyridin-2(1H)-one, is an area where the application of such principles can lead to more sustainable and efficient manufacturing processes.

While specific literature on the green synthesis of 3-Chloro-5,6-dihydropyridin-2(1H)-one is sparse, the principles can be applied by analyzing existing synthetic routes and drawing parallels from the synthesis of related heterocyclic structures like piperidones and other 2-pyridone derivatives. nih.govnih.gov Key strategies in this context include the use of alternative catalysts, greener solvents, renewable starting materials, and energy-efficient reaction conditions.

Catalytic Innovations:

The foundation of many green synthetic methods lies in catalysis. The development of novel catalysts can significantly reduce energy consumption, improve reaction selectivity, and minimize waste. In the synthesis of piperidine (B6355638) derivatives, for instance, iron-catalyzed reductive amination of ω-amino fatty acids has been shown to be an efficient method for cyclization, forming the piperidinone intermediate in a cascade reaction. nih.gov Similarly, photochemical methods, such as the organophotocatalysed [1+2+3] strategy to construct 2-piperidinones from alkenes and ammonium (B1175870) salts, represent a significant advancement. researchgate.net This approach utilizes visible light to generate reactive radical cations, enabling bond formations under mild conditions. researchgate.net The potential application of such photocatalytic strategies to the synthesis of 5,6-dihydropyridin-2(1H)-ones offers a promising avenue for green process development.

Another key area is the use of reusable, heterogeneous catalysts. For related heterocycles, catalysts like montmorillonite (B579905) K10 clay and basic alumina (B75360) have been employed in solvent-free conditions, simplifying product purification and reducing environmental impact. mdpi.com The development of a robust, reusable catalyst for the cyclization reactions that form the dihydropyridinone core would be a significant step towards a greener synthesis. For example, a Ru₁CoNP/HAP surface single-atom alloy catalyst has been effectively used to produce piperidine from the biomass-derived platform chemical furfural, showcasing a sustainable route from renewable feedstocks. nih.gov

Solvent and Reaction Condition Optimization:

The choice of solvent is a critical factor in green chemistry. Traditional organic syntheses often rely on volatile and hazardous organic solvents. Modern approaches seek to replace these with environmentally benign alternatives like water, supercritical fluids, or ionic liquids, or to eliminate the solvent entirely. nih.gov For example, multicomponent reactions (MCRs) for the synthesis of bioactive 2-pyridone-containing heterocycles have been successfully performed in refluxing ethanol (B145695) or even under solvent-free conditions. nih.gov Water-mediated intramolecular cyclization has also been used to afford substituted piperidinols, highlighting water's potential as a green solvent. nih.gov

Microwave-assisted synthesis is another technique that aligns with green chemistry principles by offering rapid heating, reduced reaction times, and often, improved yields compared to conventional heating. researchgate.net The application of microwave irradiation to the synthesis of 5,6-dihydropyridin-2(1H)-one precursors could significantly enhance the energy efficiency of the process.

Atom Economy and Reaction Design:

A core principle of green chemistry is maximizing atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. One-pot and tandem reactions are excellent strategies for improving atom economy by reducing the number of intermediate isolation and purification steps, which in turn saves on solvents and energy. mdpi.com

One established method for synthesizing 5,6-dihydropyridin-2(1H)-ones is through the intramolecular Wittig cyclization of N-(3-oxoalkyl)chloroacetamides. nih.gov While effective, the classic Wittig reaction has a poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. A greener approach would involve developing a catalytic version of this cyclization or exploring alternative reaction pathways with higher atom economy.

The table below outlines a conceptual comparison between a traditional synthetic approach and a potential green alternative for the synthesis of a generic 5,6-dihydropyridin-2(1H)-one.

| Feature | Traditional Approach (e.g., Wittig-based) | Potential Green Approach | Green Advantage |

| Catalyst | Stoichiometric Reagent (e.g., PPh₃) | Heterogeneous/Photocatalyst researchgate.netmdpi.com | Reusability, lower waste, milder conditions. |

| Solvent | Dichloromethane, Dioxane nih.gov | Water, Ethanol, or Solvent-free nih.govnih.gov | Reduced toxicity and environmental impact. |

| Energy Source | Conventional Reflux/Heating | Microwave Irradiation or Photons (Visible Light) researchgate.netresearchgate.net | Faster reaction times, lower energy consumption. |

| Atom Economy | Low (due to phosphine (B1218219) oxide byproduct) | High (via catalytic cycle or MCR) nih.gov | Less waste generation. |

| Starting Materials | Petroleum-based | Biomass-derived (e.g., from furfural) nih.gov | Use of renewable resources. |

By systematically applying these green chemistry principles, the synthesis of 3-Chloro-5,6-dihydropyridin-2(1H)-one and its analogues can be redesigned to be more sustainable, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5,6 Dihydropyridin 2 1h One and Its Derivatives

Cycloaddition Reactions Involving Dihydropyridinone Substrates

Cycloaddition reactions are powerful, atom-economical methods for the construction of cyclic molecules, often creating multiple stereocenters in a single step. numberanalytics.com The dihydropyridinone core, containing a π-system, can participate in such reactions, acting either as the 4π or 2π component, or as a substrate for formal cycloadditions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). wikipedia.org While aromatic systems like pyridine (B92270) are generally poor dienes due to their aromatic stability, they can be induced to participate in Diels-Alder reactions under specific conditions, for example, by using transition metal complexes to disrupt the aromaticity. nih.gov

Dihydropyridinone systems, being less aromatic than pyridines, present more versatile reactivity profiles. Depending on their substitution pattern, they can potentially act as either the diene or dienophile component. More commonly, aza-Diels-Alder reactions, where the diene or dienophile contains a nitrogen atom, are employed to construct the pyridine or dihydropyridine (B1217469) ring system itself from acyclic precursors. researchgate.net For instance, the reaction of a 2-azadiene with a dienophile can form a dihydropyridine derivative. researchgate.net

| Diene Component | Dienophile Component | Conditions | Product Type |

| Conjugated Diene | 3-Chloro-5,6-dihydropyridin-2(1H)-one (as dienophile) | Thermal or Lewis Acid Catalysis | Substituted hydroisoquinolinone |

| Aza-diene | Alkene/Alkyne | Thermal | Pyridine/Dihydropyridine derivative |

| Pyridine (activated) | Electron-deficient alkene | Tungsten complex | Isoquinuclidine core nih.gov |

This table presents generalized Diels-Alder strategies relevant to the synthesis and reactivity of dihydropyridinone-like structures.

[2+2] cycloaddition reactions, which form four-membered cyclobutane (B1203170) rings, are typically initiated photochemically. numberanalytics.com The α,β-unsaturated ketone moiety within the dihydropyridinone core is analogous to the cyclic enones that are well-known to participate in such transformations. acs.orgscispace.com These photochemical cycloadditions often proceed via the triplet excited state of the enone, which then reacts with an alkene. illinois.edu This methodology has been used to create complex polycyclic structures.

Recent advances have also utilized visible light photocatalysis for [2+2] cycloadditions of enones, which can offer improved selectivity and milder reaction conditions compared to traditional UV irradiation. nih.govnih.gov Furthermore, formal [2+2] cycloaddition reactions have been reported for 5,6-unsubstituted 1,4-dihydropyridines reacting with electron-deficient alkynes, leading to the formation of 2-azabicyclo[4.2.0]octa-3,7-dienes. nih.gov This reactivity highlights the potential of the dihydropyridine double bond to act as the 2π component in cycloadditions.

| Enone Substrate | Alkene Partner | Conditions | Key Intermediate |

| Cyclic Enone | Various Alkenes | UV irradiation | Triplet 1,4-biradical illinois.edu |

| Aryl Enone | Michael Acceptors | Ru(bpy)₃²⁺, visible light, Lewis acid | Enone radical anion nih.gov |

| 1,4-Dihydropyridine (B1200194) | Dialkyl acetylenedicarboxylate | Refluxing acetonitrile | Zwitterionic adduct nih.gov |

This table summarizes conditions for [2+2] cycloadditions involving enone and dihydropyridine systems.

Electrophilic and Nucleophilic Reactivity Profiles of the Dihydropyridinone Core

The electronic nature of the 3-chloro-5,6-dihydropyridin-2(1H)-one core allows for both electrophilic and nucleophilic attacks. The carbon-carbon double bond is an electron-rich site susceptible to electrophiles, while the chlorine-bearing carbon is an electrophilic center prone to nucleophilic substitution.

The electrophilic addition to the C4=C5 double bond is a characteristic reaction of alkenes. wikipedia.orgsavemyexams.com An electrophile (E⁺) attacks the π-bond, leading to the formation of a carbocation intermediate, which is then captured by a nucleophile (Nu⁻). wikipedia.org The regioselectivity of this addition is typically governed by the stability of the resulting carbocation. For the dihydropyridinone system, protonation or halogenation would likely occur at the C5 position to generate a more stable C4 carbocation, which is stabilized by the adjacent nitrogen atom.

Conversely, the compound is susceptible to nucleophilic attack. The chlorine atom at the C3 position, being attached to an sp²-hybridized carbon, makes this position a site for nucleophilic substitution. This reactivity is analogous to that observed in 2-chloropyridines and other chloroazines, which undergo nucleophilic aromatic substitution (SₙAr) reactions. lookchem.comnih.gov In such reactions, a nucleophile attacks the carbon bearing the leaving group, proceeding through a high-energy intermediate (Meisenheimer complex) before expelling the chloride ion. nih.gov The electron-withdrawing nature of the carbonyl group and the ring nitrogen atom would further activate the system towards such an attack.

Functionalization and Derivatization Strategies Post-Synthesis

Post-synthesis modification of the dihydropyridinone core is crucial for generating molecular diversity and for structure-activity relationship studies. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for such derivatizations. mdpi.comrsc.org

The vinyl chloride moiety in 3-chloro-5,6-dihydropyridin-2(1H)-one is a versatile handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. nih.gov These reactions allow for the introduction of new carbon-carbon and carbon-nitrogen bonds at the C3 position. Furthermore, C-H activation and functionalization represent an increasingly important strategy for derivatizing heterocyclic scaffolds. researchgate.net For the dihydropyridinone ring, C-H bonds at the C4, C5, and C6 positions could potentially be targeted for functionalization using appropriate directing groups and catalytic systems. rsc.orgresearchgate.net

| Reaction Type | Substrate Position | Coupling Partner | Catalyst/Reagents | Result |

| Suzuki Coupling | C3-Cl | Boronic acid/ester | Pd catalyst, Base | C3-Aryl/Alkenyl bond |

| Buchwald-Hartwig Amination | C3-Cl | Amine | Pd catalyst, Ligand, Base | C3-Nitrogen bond nih.gov |

| Heck Coupling | C3-Cl | Alkene | Pd catalyst, Base | C3-Alkenyl bond |

| C-H Activation/Functionalization | C4-H, C5-H, C6-H | Various electrophiles/coupling partners | Pd, Rh, or Ir catalyst | Site-selective C-C or C-X bond formation researchgate.netrsc.org |

This table illustrates potential post-synthesis functionalization strategies for the 3-chloro-5,6-dihydropyridin-2(1H)-one scaffold based on established catalytic methods.

Proposed Reaction Mechanisms in Dihydropyridinone Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations.

For the Diels-Alder reaction , the generally accepted mechanism is a concerted, pericyclic process that proceeds through a single, cyclic transition state. wikipedia.orglibretexts.org The stereochemistry of the reactants is maintained in the product. This reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org

[2+2] Photocycloadditions of enones typically proceed through a different, non-concerted mechanism. illinois.edu Upon UV irradiation, the enone is excited from its singlet ground state to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. libretexts.org This triplet enone then interacts with a ground-state alkene to form a 1,4-biradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. illinois.edu Photochemical reactions can also proceed via conical intersections, which are points of degeneracy between electronic states that facilitate rapid, non-radiative decay from the excited state to the ground state product. youtube.com

Nucleophilic substitution at the C3 position can occur via different mechanisms depending on the substrate and conditions. For a vinyl halide like 3-chloro-5,6-dihydropyridin-2(1H)-one, a nucleophilic aromatic substitution (SₙAr) type mechanism is plausible. This is a two-step process involving the addition of the nucleophile to the electron-deficient π-system to form a resonance-stabilized anionic intermediate (a Meisenheimer-type complex), followed by the elimination of the chloride leaving group to restore the double bond. nih.gov Alternatively, mechanisms involving transition-metal catalysis, such as the oxidative addition/reductive elimination cycle in palladium-catalyzed couplings, provide a different pathway for substitution. nih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 5,6 Dihydropyridin 2 1h One Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework. For 3-Chloro-5,6-dihydropyridin-2(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals. emerypharma.com

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For 3-Chloro-5,6-dihydropyridin-2(1H)-one, the spectrum is expected to show distinct signals for the protons at positions 4, 5, and 6, as well as the proton on the nitrogen atom (N-H).

The protons on the saturated carbons C5 and C6 are expected to be triplets due to coupling with their adjacent methylene (B1212753) neighbors. The vinylic proton at C4 would also likely appear as a multiplet, coupled to the protons at C5. The N-H proton often appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration. While specific, experimentally derived spectral data for the title compound is not widely published, the expected chemical shifts and multiplicities can be predicted based on its structure.

Table 1: Predicted ¹H NMR Spectral Data for 3-Chloro-5,6-dihydropyridin-2(1H)-one

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H4 | ~6.0 - 6.5 | t (triplet) or m (multiplet) | ~4-6 | 1H |

| H5 | ~2.4 - 2.8 | m (multiplet) | ~6-8 | 2H |

| H6 | ~3.4 - 3.8 | t (triplet) | ~6-8 | 2H |

| N-H | Variable (e.g., ~7.0 - 8.5) | br s (broad singlet) | N/A | 1H |

Note: These are predicted values based on general principles and data from structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., carbonyl, vinylic, aliphatic). For 3-Chloro-5,6-dihydropyridin-2(1H)-one, five distinct carbon signals are expected.

The carbonyl carbon (C2) will appear significantly downfield. The vinylic carbons C3 and C4 will resonate in the olefinic region, with C3 being influenced by the attached chlorine atom. The aliphatic carbons C5 and C6 will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Chloro-5,6-dihydropyridin-2(1H)-one

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~160 - 165 |

| C3 (-C=CCl) | ~125 - 130 |

| C4 (-C=CH) | ~120 - 125 |

| C5 (-CH₂) | ~25 - 30 |

| C6 (-CH₂) | ~40 - 45 |

Note: These are predicted values based on general principles and data from structurally similar compounds.

To confirm the structural assignments made from 1D NMR, 2D NMR experiments are employed. emerypharma.com These techniques reveal correlations between nuclei, providing definitive evidence of connectivity.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. scribd.com For 3-Chloro-5,6-dihydropyridin-2(1H)-one, COSY would show a cross-peak between the H4 and H5 signals, and between the H5 and H6 signals, confirming the -CH=CH₂-CH₂- sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H4 to C4, H5 to C5, and H6 to C6). researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the title compound, typically generating a protonated molecular ion [M+H]⁺. mdpi.com

For 3-Chloro-5,6-dihydropyridin-2(1H)-one (C₅H₆ClNO), HRMS-ESI would be expected to detect an ion corresponding to [M+H]⁺. The high accuracy of the mass measurement allows for differentiation from other ions with the same nominal mass but different elemental compositions. Furthermore, the isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, showing a characteristic [M+H]⁺ to [M+2+H]⁺ ratio.

Table 3: HRMS Data for 3-Chloro-5,6-dihydropyridin-2(1H)-one

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆ClNO |

| Molecular Weight (Monoisotopic) | 131.01380 Da |

| Calculated m/z for [C₅H₇³⁵ClNO]⁺ ([M+H]⁺) | 132.02108 |

| Calculated m/z for [C₅H₇³⁷ClNO]⁺ ([M+2+H]⁺) | 134.01813 |

Tandem mass spectrometry (MS/MS) experiments could also be performed to study the fragmentation patterns, providing further structural confirmation. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 3-Chloro-5,6-dihydropyridin-2(1H)-one is expected to show characteristic absorption bands corresponding to the N-H bond, the amide C=O bond, the C=C double bond, and the C-Cl bond.

Table 4: Characteristic FT-IR Absorption Bands for 3-Chloro-5,6-dihydropyridin-2(1H)-one

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H stretch | ~3200 - 3400 | Medium |

| Amide I | C=O stretch | ~1650 - 1690 | Strong |

| Vinylic | C=C stretch | ~1600 - 1640 | Medium |

| Vinylic Halide | C-Cl stretch | ~800 - 850 | Strong |

Note: These are predicted values based on standard functional group absorption ranges. nist.gov

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformation

While NMR, MS, and IR can establish the chemical structure, single-crystal X-ray diffraction provides the most definitive and unambiguous proof of molecular structure in the solid state. mdpi.com This technique determines the precise spatial arrangement of atoms, yielding exact bond lengths, bond angles, and the absolute conformation of the molecule.

A single-crystal X-ray diffraction study for 3-Chloro-5,6-dihydropyridin-2(1H)-one has not been reported in the surveyed literature. However, if suitable crystals were obtained, this analysis would confirm the connectivity established by NMR and provide invaluable insight into the conformation of the dihydropyridinone ring. It would reveal whether the six-membered ring adopts a flattened boat, twist-boat, or other conformation, which is often influenced by the substituents on the ring. researchgate.net This technique remains the gold standard for determining the absolute three-dimensional structure of a crystalline compound.

Integration of Spectroscopic Data for Comprehensive Compound Verification

The definitive structural elucidation of 3-Chloro-5,6-dihydropyridin-2(1H)-one is achieved not by a single analytical method, but through the thoughtful integration of data from several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and robust verification of the compound's identity and purity. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The initial synthesis of 3-Chloro-5,6-dihydropyridin-2(1H)-one is a critical step, and its role as a key intermediate in the synthesis of other complex molecules, such as certain pharmaceutical compounds, has been noted in the scientific literature. wjpsonline.com While detailed spectroscopic data for this specific compound is not widely published in publicly accessible domains, the expected data from each analytical technique can be predicted based on its structure and by comparison with closely related analogues. Commercial suppliers of this compound often provide detailed analytical reports, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, to confirm the identity and purity of their products. biosynth.combldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. For 3-Chloro-5,6-dihydropyridin-2(1H)-one, one would expect to see distinct signals for the protons at positions 4, 5, and 6, as well as the N-H proton. The chemical shifts and coupling constants of these protons would be characteristic of the dihydropyridinone ring system.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. The chemical shifts of the carbonyl carbon (C2), the chlorinated carbon (C3), and the other sp² and sp³ hybridized carbons in the ring would be indicative of their electronic environment.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 3-Chloro-5,6-dihydropyridin-2(1H)-one, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the lactam (cyclic amide). Another important feature would be the N-H stretching vibration, typically appearing as a broad band in the region of 3200-3400 cm⁻¹. The C=C double bond within the ring would also show a characteristic absorption.

Mass Spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which can further confirm the structure. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of 3-Chloro-5,6-dihydropyridin-2(1H)-one (131.56 g/mol ). biosynth.com The isotopic pattern of the molecular ion peak, with the presence of an M+2 peak approximately one-third the intensity of the M⁺ peak, would be a clear indicator of the presence of a single chlorine atom. chemguide.co.uklibretexts.orglibretexts.orgmiamioh.edu The fragmentation pattern would show characteristic losses of fragments such as Cl, CO, and parts of the aliphatic chain, providing further structural confirmation.

Computational Chemistry and Molecular Modeling of 3 Chloro 5,6 Dihydropyridin 2 1h One Analogs

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure and geometry of molecular systems. mpg.dealbany.edu This quantum mechanical method allows for the accurate calculation of molecular properties by modeling the electron density. For analogs of 3-Chloro-5,6-dihydropyridin-2(1H)-one, DFT calculations are employed to determine optimized molecular geometries, bond lengths, and bond angles. nih.gov

The process typically begins with the known or proposed structure of an analog. Using a specified basis set, such as 6-311++G(d,p) or B3LYP/6-31G(d), the atomic positions are optimized by minimizing the forces acting on the atoms until a stable, low-energy conformation is found. nih.govnih.govnih.gov These calculations provide a detailed three-dimensional picture of the molecule.

Furthermore, DFT is used to compute various electronic properties that are crucial for understanding the molecule's behavior. These properties include the distribution of electron density, partial atomic charges, and the dipole moment. An analysis of the partial densities of states can offer information on atomic orbital hybridization and the character of the molecular orbitals. nih.gov For instance, in studies of similar heterocyclic systems, DFT has been used to elucidate the electronic structure and confirm the geometry of the molecules in their ground state. nih.gov The accuracy of these calculations is often validated by comparing the computed geometric parameters with experimental data from X-ray crystallography, where available. nih.gov

Table 1: Example of DFT-Calculated Geometric Parameters for a Heterocyclic Analog

| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |

|---|---|---|

| Bond Length (C=O) | 1.23 Å | 1.22 Å |

| Bond Length (C-Cl) | 1.75 Å | 1.74 Å |

| Bond Angle (N-C=O) | 121.5° | 121.2° |

| Dihedral Angle | 15.2° | 14.8° |

Note: Data is illustrative, based on typical findings for similar compounds.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity and kinetic stability of molecules. wikipedia.orgnumberanalytics.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing the chemical reactivity and stability of a molecule. researchgate.net A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity.

For analogs of 3-Chloro-5,6-dihydropyridin-2(1H)-one, FMO analysis, typically performed using the outputs of DFT calculations, helps in understanding their reactivity patterns. researchgate.net By examining the spatial distribution of the HOMO and LUMO, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. This information is vital for predicting the outcomes of chemical reactions and understanding potential metabolic transformations. researchgate.netnih.gov For example, in the study of various heterocyclic compounds, FMO analysis has been widely used to analyze reactivity and regioselectivity. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Properties for a Dihydropyridinone Analog

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.8 eV | Electron-donating ability |

| ELUMO | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability |

Note: Values are hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational method for visualizing the charge distribution and predicting the reactive sites within a molecule. chemrxiv.orgresearchgate.net The MEP map is plotted on the electron density surface, using a color scale to represent different electrostatic potential values. nih.govchemrxiv.org

Typically, regions with a negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to the presence of lone pair electrons on electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net Conversely, regions with a positive electrostatic potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. chemrxiv.org Green areas represent neutral or non-polar regions.

For analogs of 3-Chloro-5,6-dihydropyridin-2(1H)-one, the MEP surface provides a clear picture of their chemical reactivity. For example, the carbonyl oxygen of the pyridone ring would be expected to show a region of strong negative potential, making it a likely site for hydrogen bonding interactions. chemrxiv.org The analysis helps in understanding noncovalent interactions, which are fundamental to drug-receptor binding. chemrxiv.orgdntb.gov.ua MEP analysis has been successfully used to interpret and predict the chemical reactivity of a wide range of organic and inorganic systems. researchgate.net

Table 3: MEP Surface Potential Minima (Vmin) for a Tetrahydropyrimidin-2(1H)-one Analog

| Atom/Region | Vmin (kcal/mol) | Interpretation |

|---|---|---|

| Carbonyl Oxygen (C=O) | -48.5 | Strong nucleophilic site, H-bond acceptor |

| Amide Nitrogen (N-H) | +35.2 | Electrophilic site, H-bond donor |

Note: Data adapted from related heterocyclic systems for illustrative purposes. chemrxiv.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme, to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. nih.govscispace.com

In a typical docking study involving 3-Chloro-5,6-dihydropyridin-2(1H)-one analogs, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligands (the dihydropyridinone analogs) are then computationally placed into the active site of the protein. Docking algorithms calculate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. scielo.br

The results of molecular docking provide insights into the binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the target's active site. researchgate.netnih.gov For example, studies on similar heterocyclic compounds have shown that specific residues can be crucial for hydrogen bonding or hydrophobic interactions, and these interactions correlate with the compound's biological activity. scielo.brnih.gov Analogs with lower binding energies and favorable interactions are considered more promising candidates for further development. nih.gov

Table 4: Example of Molecular Docking Results for Heterocyclic Inhibitors Against a Protein Target

| Compound Analog | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Analog A | -8.4 | GLU-92, HIS-67 |

| Analog B | -8.0 | GLU-92, CYS-65 |

| Analog C | -7.5 | TYR-143 |

| Reference Inhibitor | -7.7 | GLU-92 |

Note: Data is illustrative and compiled from findings on various heterocyclic inhibitors. nih.govscielo.brnih.gov

In Silico Prediction of Biological Activity and ADMET Properties

In silico methods are widely used to predict the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. researchgate.netslideshare.net These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.gov

For analogs of 3-Chloro-5,6-dihydropyridin-2(1H)-one, various computational models and online tools like SwissADME and admetSAR are employed. scispace.comnih.gov These platforms predict a range of properties based on the molecule's structure. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.govscispace.com

ADMET prediction models can estimate properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential toxicity risks like mutagenicity or carcinogenicity. nih.govscispace.com For instance, the prediction might indicate that an analog is a potential inhibitor of a specific CYP enzyme, suggesting a slower rate of metabolism in the liver. scispace.com These computational predictions provide a comprehensive profile of a compound's likely behavior in a biological system, guiding the selection of analogs with the most promising drug-like properties. researchgate.net

Table 5: Predicted ADMET Properties for a Hypothetical Dihydropyridinone Analog

| Property | Predicted Value/Outcome | Significance |

|---|---|---|

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability potential |

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| AMES Toxicity | Non-mutagen | Low risk of mutagenicity |

Note: This table is for illustrative purposes, based on typical in silico predictions. nih.govscispace.com

Conformational Landscape Analysis and Tautomerism Studies

Molecules, particularly those with flexible ring systems, can exist in multiple conformations. The study of the conformational landscape involves identifying the different stable three-dimensional arrangements of a molecule and their relative energies. nih.gov For 3,4-dihydro-2(1H)-pyridones, the six-membered ring can adopt various conformations, such as a twisted boat or chair-like structures. semanticscholar.org Computational methods, often in conjunction with experimental techniques like rotational spectroscopy, are used to model the potential energy surface and determine the most stable conformers. nih.govresearchgate.net

Tautomerism is another critical aspect, especially for pyridone-based structures. 3-Chloro-5,6-dihydropyridin-2(1H)-one can theoretically exist in tautomeric forms, such as the lactam (keto) form and the lactim (enol) form (3-chloro-2-hydroxy-1,6-dihydropyridine). The relative stability of these tautomers can be significantly influenced by factors like substitution patterns and the surrounding environment (gas phase vs. solution). researchgate.net

Quantum chemical calculations are essential for predicting the relative energies of different tautomers and conformers. Studies on similar systems, like 2-hydroxypyridine/2-pyridone, have shown that the position of substituents (such as a chlorine atom) can strongly influence the tautomeric equilibrium. researchgate.net Understanding the predominant tautomeric and conformational state of the analogs is crucial, as it directly impacts their shape, electronic properties, and ultimately, their ability to interact with biological targets.

Table 6: Relative Energies of Tautomers/Conformers for a Chloro-pyridone Analog

| Species | Conformation | Relative Energy (kcal/mol) | Predicted Population (Gas Phase) |

|---|---|---|---|

| Lactam Form | Twisted Boat | 0.00 (most stable) | High |

| Lactam Form | Chair | 2.5 | Moderate |

| Lactim Form | Planar | 4.8 | Low |

Note: Data is illustrative, based on computational studies of related systems. semanticscholar.orgresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies in Dihydropyridinone Research

The Role of Halogenation (e.g., Chlorine at C-3) in Modulating Bioactivity

The introduction of halogen atoms, such as chlorine, into a molecular scaffold is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. researchgate.net Halogenation, particularly at strategic positions like the C-3 of the dihydropyridinone ring, can significantly influence bioactivity through various mechanisms. The inclusion of a C-F bond, for example, can enhance metabolic stability and fine-tune the electronic properties of adjacent functional groups through inductive effects. researchgate.net

In studies of related heterocyclic compounds, the presence of a chlorine atom has been shown to be a critical determinant of biological activity. For instance, in a series of niclosamide (B1684120) derivatives, the 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was identified as the most active compound in a Nuclear Factor-ĸappa B (NFĸB) assay. nih.gov Similarly, research on 1,2,5-oxadiazole derivatives found that 3-chloro-4-methoxy substituted compounds displayed significant antiplasmodial activity. mdpi.com These findings suggest that the electronegativity and size of the chlorine atom at a key position can lead to favorable interactions with the biological target, thereby enhancing efficacy. The substitution of hydrogen with halogens like fluorine has been noted to improve the anticancer activity of certain molecules by inducing stereochemical changes that affect reactivity and stability during metabolic processes. researchgate.net

Table 1: Effect of Halogenated Substituents on Biological Activity in Various Scaffolds

| Compound/Series | Halogen Substituent | Biological Activity Metric | Result | Source |

| Niclosamide Derivatives | 5-chloro-N-(2-chlorophenyl) | NFĸB Assay | Most Active in Series | nih.gov |

| 1,2,5-Oxadiazole Derivatives | 3-chloro-4-methoxy | Antiplasmodial Activity (PfNF54) | IC₅₀ = 0.323–5.924 µM | mdpi.com |

| Pinacolone Sulfonamides | 2,4,5-trichlorophenyl | Antifungal (Botrytis cinerea) | Good Control Effect | mdpi.com |

| Niclosamide Derivatives | N-(3,5-Bis(trifluoromethyl)phenyl) | Cytotoxicity (HL-60 cells) | Most Significant in Series | nih.gov |

Elucidation of Key Pharmacophoric Elements within the Dihydropyridinone Scaffold

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target and elicit a response. youtube.comnih.gov Identifying the pharmacophore of a chemical scaffold is a crucial step in drug discovery, as it guides the design of new molecules with potentially improved activity. nih.gov Pharmacophore models are valuable because they focus on chemical functionalities rather than specific atoms, explaining why structurally diverse molecules can trigger similar biological effects. nih.gov

For the dihydropyridinone scaffold and related structures like 1,4-dihydropyridines (1,4-DHPs), several key pharmacophoric features have been identified as crucial for bioactivity. These typically include:

A Hydrogen Bond Acceptor (HBA): Often the carbonyl oxygen of the pyridinone ring. youtube.com

A Hydrogen Bond Donor (HBD): The N-H group within the dihydropyridinone ring can act as a hydrogen bond donor. youtube.com

A Hydrophobic/Aromatic Region: Aromatic or lipophilic groups substituted on the ring are often essential for anchoring the molecule within a hydrophobic pocket of the target protein. youtube.com

Spatial Relationships: The specific 3D arrangement and distances between these features are critical for proper alignment and binding to the receptor. escholarship.org

The process of pharmacophore modeling helps research teams to predict the on-target potency of new molecules and identify diverse new scaffolds that fit the essential binding features. youtube.comnih.gov

Table 2: Common Pharmacophoric Features and Their Functions

| Pharmacophoric Feature | Description | Potential Role in Dihydropyridinone Scaffold | Source |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., O, N) that can accept a hydrogen bond. | The C=O group at the C-2 position. | youtube.comnih.gov |

| Hydrogen Bond Donor (HBD) | An electropositive hydrogen atom attached to an electronegative atom (e.g., O-H, N-H). | The N-H group at the N-1 position. | youtube.comnih.gov |

| Hydrophobic (H) / Aromatic (AR) | A non-polar group that can engage in van der Waals or π-stacking interactions. | Substituents at various positions on the ring. | youtube.comnih.gov |

| Positive/Negative Ionizable (PI/NI) | A group that can carry a formal positive or negative charge at physiological pH. | Charged substituents on the scaffold. | nih.gov |

Impact of Substituent Variation on Biological Efficacy and Selectivity

Varying the substituents at different positions on the dihydropyridinone scaffold is a primary strategy for optimizing biological efficacy and selectivity. SAR studies on 1,4-dihydropyridine (B1200194) derivatives have revealed several key principles. For instance, the aryl group at the C-4 position is often considered a fundamental requirement for optimal activity, and the presence and type of electron-withdrawing groups on this phenyl ring can significantly affect receptor-binding. researchgate.net

Furthermore, the nature of the groups at the C-3 and C-5 positions is critical. Studies have shown that ester groups at these positions are highly effective for activity at 1,4-DHP receptors. researchgate.net In a different context, modifying the ester group at the C-3 position to a 3-pyridylpropylester was found to be an effective strategy for overcoming P-glycoprotein mediated multidrug resistance (MDR) in cancer cells. nih.gov This highlights how specific substituent changes can not only modulate potency but also introduce entirely new pharmacological properties. The antiplasmodial activity of certain 1,2,5-oxadiazoles was found to be highest with 3-methylbenzamido and 3-chloro-4-methoxy substitutions, while 3-fluorobenzamides showed the lowest activity, demonstrating the sensitive dependence of efficacy on the electronic and steric nature of the substituent. mdpi.com

Table 3: Influence of Substituent Variation on the Activity of Dihydropyridine-like Scaffolds

| Position of Variation | Substituent Type | Observed Effect | Source |

| C-3 and C-5 | Ester groups | Most effective for 1,4-DHP receptor binding. | researchgate.net |

| C-4 | Aryl group | Basic requirement for optimal activity. | researchgate.net |

| C-4 Phenyl Ring | Electron-withdrawing groups | Affects receptor-binding activity. | researchgate.net |

| C-3 Ester | 3-Pyridylpropylester | Effective in overcoming P-glycoprotein mediated MDR. | nih.gov |

Development of Predictive Models for Dihydropyridinone Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity, enabling the prediction of efficacy for novel molecules. arxiv.orgnih.gov For dihydropyridine (B1217469) and related scaffolds, various QSAR modeling techniques have been developed to guide drug discovery efforts.

Early approaches often involved multiple linear regression (MLR) to build models. For example, a QSAR model for COX-2 inhibitory activity of 1,4-dihydropyridine derivatives found a correlation between activity and specific molecular descriptors like BEHm6, Mor03u, and IVDE. nih.gov More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been employed. These methods generate 3D contour maps that provide insights into the molecular features relevant to biological activity, helping to identify novel features that could be incorporated into the dihydropyridinone framework to enhance activity. nih.govresearchgate.net

More recently, machine learning (ML) and deep learning techniques have become powerful tools for creating highly predictive models. arxiv.org Methods such as Deep Neural Networks (DNN), Random Forest (RF), and Support Vector Machines (SVM) are used to model complex relationships between molecular structure and activity. nih.gov For instance, a comparative study on predicting the biological activity of ALK-5 inhibitors showed that a DNN model outperformed both RF and Support Vector Regression, achieving a coefficient of determination (R²) of 0.658 on an external validation set. nih.gov Such predictive models are crucial for screening large compound libraries and prioritizing candidates for synthesis and testing. youtube.com

Table 4: Performance Comparison of Machine Learning Models in Predicting Bioactivity (ALK-5 Inhibition)

| Model Type | Performance Metric | Value | Source |

| Deep Neural Network (DNN) | Coefficient of Determination (R²) | 0.658 | nih.gov |

| Deep Neural Network (DNN) | Mean Square Error (MSE) | 0.373 | nih.gov |

| Deep Neural Network (DNN) | Mean Absolute Error (MAE) | 0.450 | nih.gov |

Pharmacological and Biological Activities of Dihydropyridinones, Highlighting 3 Chloro 5,6 Dihydropyridin 2 1h One

Antileishmanial Efficacy of 3-Chloro-5,6-dihydropyridin-2(1H)-one

The chemical compound 3-Chloro-5,6-dihydropyridin-2(1H)-one has demonstrated notable antiparasitic properties against Leishmania, the protozoan parasite responsible for leishmaniasis. biosynth.com Leishmaniasis is a neglected tropical disease with clinical forms that can be fatal if left untreated. nih.gov The parasite exists in two main stages: the flagellated, extracellular promastigote found in the sandfly vector, and the non-motile, intracellular amastigote that replicates within mammalian host macrophages. nih.govplos.org

Inhibition of Leishmania Parasite Growth (Promastigote and Amastigote Stages)

Research has shown that 3-Chloro-5,6-dihydropyridin-2(1H)-one is capable of inhibiting the growth of both promastigotes and surface-exposed amastigotes of Leishmania infantum. biosynth.com The ability to target both the extracellular and intracellular stages of the parasite is a crucial attribute for an effective antileishmanial agent. plos.org While many screening efforts focus on the more easily cultured promastigote stage, targeting the clinically relevant amastigote stage within host cells is vital for therapeutic success. plos.org

Mechanistic Insights into Antiparasitic Action (e.g., Fatty Acid Synthesis Inhibition, Glutathione (B108866) Synthesis Blockade)

The antiparasitic action of 3-Chloro-5,6-dihydropyridin-2(1H)-one is attributed to its interference with critical metabolic pathways of the Leishmania parasite. biosynth.com One of its primary mechanisms is the inhibition of fatty acid synthesis. biosynth.com The fatty acid biosynthesis pathway (FASII) in parasites is distinctly different from the FASII pathway in eukaryotes, making it an attractive target for selective drug development. dundee.ac.uk

Furthermore, the compound disrupts the parasite's ability to defend against oxidative stress by blocking the synthesis of glutathione. biosynth.com Glutathione is a key antioxidant, and in trypanosomatids like Leishmania, it is a precursor to trypanothione (B104310), a unique molecule that is central to the parasite's redox system. biosynth.comnih.gov The enzyme that maintains trypanothione in its reduced state, trypanothione reductase (TR), is essential for parasite survival and has no equivalent in human hosts, making it a validated drug target. nih.gov By inhibiting glutathione synthesis, 3-Chloro-5,6-dihydropyridin-2(1H)-one effectively cripples the parasite's defense against the oxidative burst it encounters within host macrophages, leading to cell death. biosynth.com

Anticancer Potential of Dihydropyridinone Derivatives

The dihydropyridinone scaffold is not only effective against parasites but also shows significant promise as a source of new anticancer agents. Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., A549 Cells)

3-Chloro-5,6-dihydropyridin-2(1H)-one has been shown to be efficacious in vitro against cancer cells, including the human lung carcinoma cell line, A549. biosynth.com Broader studies on related dihydropyrimidinone derivatives have reinforced the anticancer potential of this structural class. For instance, certain dihydropyrimidinones have demonstrated significant growth inhibition against various cancer cell lines. nih.gov One study on dihydropyrazole sulfonamide derivatives also reported the induction of apoptosis in A549 cells. researchgate.net The cytotoxic activity of these compounds often depends on the nature and position of substituents on the aromatic ring. mdpi.com

Below is a table summarizing the cytotoxic activity of selected dihydropyridinone and related derivatives against cancer cell lines as reported in various studies.

| Compound Class | Cell Line | Activity | Reference |

| Dihydropyrimidinone Derivative (Compound 19) | NCI-H460 (Lung) | 88% growth inhibition | nih.gov |

| Dihydropyrimidinone Derivative (Compound 19) | SK-MEL-5 (Melanoma) | 86% growth inhibition | nih.gov |

| Dihydropyrimidinone Derivative (Compound 19) | HL-60 (TB) (Leukemia) | 85% growth inhibition | nih.gov |

| Dihydropyrazole Sulfonamide Derivative (Compound 4d) | A549 (Lung) | Potent COX-2 inhibitor, induced apoptosis | researchgate.net |

| Dehydroabietylamine Imidazole Derivative (L2) | MCF-7 (Breast) | IC50: 0.75 μM | nih.gov |

| Dehydroabietylamine Imidazole Derivative (L5) | MCF-7 (Breast) | IC50: 2.17 μM | nih.gov |

This table is for illustrative purposes and showcases the potential of related heterocyclic compounds.

Exploration of Molecular Mechanisms of Antineoplastic Activity (e.g., Cell Death Induction, Signaling Pathway Modulation)

The anticancer effects of dihydropyridinone derivatives are underpinned by their ability to modulate key cellular processes that govern cancer cell proliferation and survival. nih.govnih.gov A primary mechanism is the induction of programmed cell death, or apoptosis. researchgate.netsigmaaldrich.com For example, a dihydropyrimidinone derivative was found to induce apoptosis in A549 cells and cause cell cycle arrest at the G2/M phase. nih.gov The induction of cell death can occur through various mechanisms, including apoptosis, necrosis, and ferroptosis, often triggered by the compound's interaction with specific cellular targets. nih.govdojindo.com

Another critical mechanism is the modulation of intracellular signaling pathways that are often dysregulated in cancer. nih.govnih.gov Research on a dihydropyrimidinone derivative showed it could inhibit the mTOR and VEGFR-2 pathways, both of which are crucial for tumor growth, angiogenesis, and survival. nih.gov Similarly, other related heterocyclic compounds have been shown to exert their anticancer effects by modulating pathways such as the MAPK signaling cascade (p-ERK, p-38, p-JNK), which is involved in cell proliferation and apoptosis. rsc.org By interfering with these signaling networks, these compounds can halt cell proliferation and lead to tumor cell death. nih.gov

Diverse Biological Activities of the Dihydropyridinone Class

The dihydropyridinone chemical family is a versatile scaffold that exhibits a wide spectrum of biological activities beyond its antileishmanial and anticancer properties. researchgate.net Reviews of the structurally similar dihydropyrimidinones highlight their potential as antimicrobial, antihypertensive, anti-inflammatory, antitubercular, antimalarial, and antioxidant agents. researchgate.net

This diversity in biological function underscores the therapeutic potential of this class of heterocyclic compounds. For instance, specific 1,4-dihydropyridine (B1200194) derivatives have been shown to possess neuroprotective properties by preventing calcium overload and subsequent neuronal death. nih.gov Other related heterocyclic structures, such as piperidines, have been investigated for immunosuppressant, antibacterial, and antiviral activities. nih.gov The broad range of activities associated with the dihydropyridinone core structure suggests that it is a privileged scaffold in medicinal chemistry, capable of interacting with a variety of biological targets to elicit different therapeutic effects. researchgate.netnih.gov

Antimicrobial and Antibacterial Properties

The dihydropyridinone scaffold is a subject of significant interest in the search for new antimicrobial agents, driven by the increasing challenge of microbial resistance. nih.gov Research has shown that derivatives of 1,4-dihydropyridine (1,4-DHP) exhibit a broad spectrum of activity against various pathogens. researchgate.net

Studies have demonstrated that certain 1,4-DHP derivatives are effective against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, an evaluation of several halo- and nitrophenyl dihydropyridines revealed significant to moderate antibacterial activity, with minimum inhibitory concentrations (MICs) determined by microdilution techniques. researchgate.net Prokaryotic cells appear to be more susceptible to these compounds than eukaryotic fungal cells. nih.gov

One study highlighted a 1,4-DHP derivative, carrying a 2-cyano-3-oxo-3-phenylprop-1-en-1-yl group, which strongly inhibited the growth of Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli. nih.gov Another derivative with an allyliminomethyl group also showed potent activity against M. smegmatis and S. aureus. nih.gov The lipophilicity of these compounds, indicated by log P values, appears to correlate with their antibacterial efficacy. nih.gov

Specifically concerning 3-Chloro-5,6-dihydropyridin-2(1H)-one, it has demonstrated antiparasitic properties against Leishmania. The compound inhibits the growth of Leishmania infantum by disrupting fatty acid synthesis and blocking the production of glutathione, a key cellular antioxidant. biosynth.com Furthermore, some asymmetric 1,4-DHPs have shown promising activity against Leishmania (L.) amazonensis. nih.gov

| Compound/Derivative | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| Derivative 33 (C2-substituted 1,4-DHP) | Mycobacterium smegmatis | 9 µg/mL | nih.gov |

| Derivative 33 (C2-substituted 1,4-DHP) | Staphylococcus aureus | 25 µg/mL | nih.gov |

| Derivative 33 (C2-substituted 1,4-DHP) | Escherichia coli | 100 µg/mL | nih.gov |

| Derivative 4 (C2-substituted 1,4-DHP) | Mycobacterium smegmatis | 50 µg/mL | nih.gov |

| Ethyl 2,7,7-trimethyl-4-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Streptococcus sanguinis | 500 µg/mL | nih.gov |

| 3-Chloro-5,6-dihydropyridin-2(1H)-one | Leishmania infantum | Inhibits growth | biosynth.com |

Anti-inflammatory and Immunomodulatory Effects

The dihydropyridinone scaffold has been linked to significant anti-inflammatory and immunomodulatory activities. While direct studies on 3-Chloro-5,6-dihydropyridin-2(1H)-one are limited in this area, the broader class of dihydropyridinones and related pyrimidine (B1678525) derivatives have shown potential in modulating inflammatory pathways. mdpi.comnih.gov

Inflammation is a complex biological response involving various mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Dihydropyrimidine derivatives have been reported to possess anti-inflammatory properties. mdpi.com For example, certain active compounds have been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 by downregulating the expression of iNOS and COX-2 in stimulated microglial cells. nih.gov

The mechanism often involves the inhibition of key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govnih.gov By inhibiting the degradation of IκB-α, these compounds can prevent the nuclear translocation of the NF-κB p65 subunit, a critical step in the transcription of pro-inflammatory genes. nih.gov Furthermore, suppression of MAPK and Akt phosphorylation has been observed, which can reduce intracellular reactive oxygen species formation and thus temper the inflammatory response. nih.gov Some natural proteins, like dioscorin from yam, have been shown to exert immunomodulatory effects by stimulating nitric oxide production, phagocytosis, and the release of cytokines such as IL-6, TNF-α, and IL-1β from immune cells. nih.gov

| Compound Class/Derivative | Effect | Mechanism of Action | Source |

|---|---|---|---|

| Dihydropyrimidin-2-(1H)-ones | Anti-inflammatory activity | General property ascribed to the class. | mdpi.com |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid | Suppresses NO, PGE2, TNF-α, IL-1β | Inhibits NF-κB and MAPK/Akt pathways | nih.gov |

| Pyridone-containing compounds | Anti-inflammatory properties | Regulation of critical signaling pathways. | nih.gov |

| Dioscorin (Yam Protein) | Immunomodulatory activity | Stimulates NO production and cytokine release (IL-6, TNF-α, IL-1β). | nih.gov |

Antiviral and Neuroprotective Activities

Dihydropyridinone derivatives have emerged as compounds of interest for their potential antiviral and neuroprotective effects. The structural framework allows for modifications that can target various biological processes involved in viral infections and neurodegenerative diseases.

In the context of antiviral research, derivatives of related heterocyclic systems have shown activity against a range of viruses. mdpi.comnih.gov For instance, certain chlorogenin (B3343781) derivatives were found to inhibit H5N1 influenza viruses by interfering with the viral hemagglutinin function, which is crucial for the virus's entry into host cells. nih.gov Other studies have investigated the virucidal activity of lupinine (B175516) derivatives against influenza strains, demonstrating their potential to inactivate extracellular virions. mdpi.com

Neuroprotection is another significant area where dihydropyridinones show promise. Neurodegenerative diseases like Alzheimer's are often linked to oxidative stress, neuroinflammation, and cytosolic Ca2+ dysregulation. nih.gov A library of 4,6-diaryl-1,4-dihydropyridines was found to prevent calcium overload and exhibit neuroprotective properties without the vascular activity typical of many dihydropyridines. rsc.orgresearchgate.net Novel 1,4-dihydropyridine derivatives have been synthesized as multitarget agents for Alzheimer's disease, demonstrating potent antioxidant and anti-inflammatory effects, along with the ability to inhibit GSK-3β and block L-type voltage-dependent calcium channels. nih.gov These compounds have shown a strong neuroprotective profile in vitro against toxicity induced by oxidative stress and tau hyperphosphorylation. nih.gov

Calcium Channel Modulation and Related Therapeutic Applications

The most well-documented activity of the dihydropyridine (B1217469) scaffold is the modulation of L-type voltage-gated calcium channels (LTCCs). nih.gov This activity is the basis for their widespread use in treating cardiovascular conditions like hypertension and angina. nih.gov Dihydropyridines bind to the α1 subunit of LTCCs, leading to selective inhibition of Ca2+ influx, particularly in vascular smooth muscle. nih.govnih.gov